molecular formula C18H19NO6S B3533800 Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate

Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate

Cat. No.: B3533800
M. Wt: 377.4 g/mol
InChI Key: SFFRNFUFERAAOI-UHFFFAOYSA-N
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Description

Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate is a complex organic compound that features a combination of ester, sulfonamide, and aromatic functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate typically involves a multi-step process. One common method starts with the preparation of 3-acetylphenylsulfonamide, which is then reacted with 4-hydroxyphenoxyacetic acid under esterification conditions to form the desired product. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism by which Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity by mimicking the natural substrate. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-[(2,4-dimethoxyphenyl)sulfamoyl]phenoxy]acetate
  • Ethyl 2-[4-[(4-methylphenyl)sulfamoyl]phenoxy]acetate
  • Ethyl 2-[4-[(3-chlorophenyl)sulfamoyl]phenoxy]acetate

Uniqueness

Ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of the acetyl group, which can undergo specific chemical transformations that are not possible with other similar compounds. This functional group also contributes to its potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[4-[(3-acetylphenyl)sulfamoyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S/c1-3-24-18(21)12-25-16-7-9-17(10-8-16)26(22,23)19-15-6-4-5-14(11-15)13(2)20/h4-11,19H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFFRNFUFERAAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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